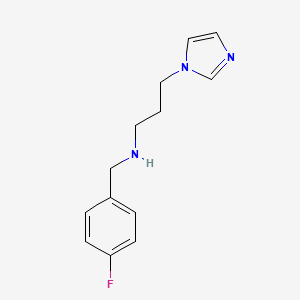

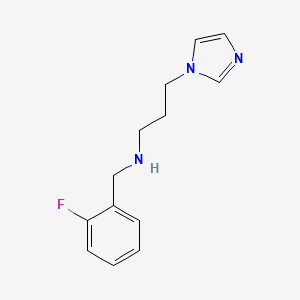

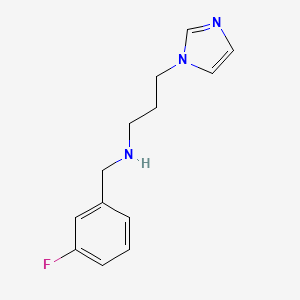

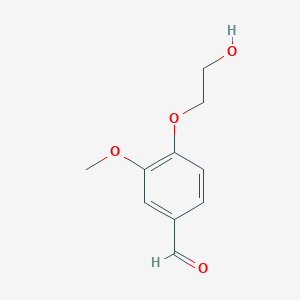

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Übersicht

Beschreibung

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is a chemical compound used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors . It is also a photoinitiator allowed by the FDA certification system; it can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings .

Synthesis Analysis

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde involves complex chemical reactions. Upon UV activation, 2-hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone dissociates into benzoyl and ketyl radicals, which induce polymerization .Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is based on structures generated from information available in ECHA’s databases. The molecular electrostatic potential surface reveals the electrophilic and nucleophilic reactive sites of the molecule .Chemical Reactions Analysis

The chemical reactions involving 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde are complex and involve multiple steps. For instance, it has been used in the creation of multi-compartmental hydrogel particles for incompatible tandem reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde include a high melting point, making it suitable for use in water-based photocuring systems and UV-curable powder coatings . More detailed properties like molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, etc. can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Photopolymerization Initiator

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde: can be utilized as a photoinitiator in polymerization processes . It’s particularly effective in synthesizing:

- Polyacrylamide-grafted Chitosan Nanoparticles : This application involves the copolymerization of acrylamide and chitosan nanoparticles, which can be used for drug delivery systems due to their biocompatibility and biodegradability .

- Hydrophobic Polyurethane Sponge : Through a thiol-ene click reaction, this compound helps create hydrophobic surfaces, which have applications in water-resistant materials and coatings .

Hydrophilic UV Initiator

In the field of bio-inspired materials, 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde serves as a hydrophilic UV initiator. It’s instrumental in the development of:

Wirkmechanismus

Target of Action

Similar compounds have been used as photoinitiators in the polymerization process .

Mode of Action

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, like other photoinitiators, likely works by absorbing light and undergoing a photochemical reaction. This reaction generates reactive species, such as radicals, which can initiate a polymerization reaction

Biochemical Pathways

As a photoinitiator, it likely plays a role in the polymerization process, affecting the formation and cross-linking of polymers .

Pharmacokinetics

Similar compounds have been reported to be metabolized and excreted in urine .

Result of Action

The molecular and cellular effects of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde’s action are likely related to its role as a photoinitiator in the polymerization process. It may contribute to the formation and cross-linking of polymers, affecting the physical properties of the resulting material .

Action Environment

The action, efficacy, and stability of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of light is crucial for its role as a photoinitiator. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXGYHPTBPXION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390005 | |

| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64673-04-7 | |

| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde be used as a building block for sustainable polymers?

A1: Yes. 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde can be used to synthesize aromatic diols, which are valuable precursors for producing polyesters and polyurethanes. [] This is significant because it allows for the incorporation of renewable materials, like vanillin, into polymer production.

Q2: What types of polymers have been synthesized using 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, and what are their characteristics?

A2: Researchers have successfully synthesized both polyesters and polyurethanes using 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde as a starting material. [] These polymers were found to have moderate molecular weights (ranging from 17,000 to 40,000 g mol−1) and exhibited glass transition temperatures (Tg) between 11.6 to 81.2 °C, depending on the specific polymer structure. This research highlights the potential of this vanillin derivative in creating sustainable polymers with desirable thermal properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)